![molecular formula C17H22N2O2 B7513943 Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513943.png)
Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential therapeutic applications. CP-122,288 belongs to the class of piperazine derivatives and has shown promising results in preclinical studies for the treatment of various neurological disorders.
Wirkmechanismus
Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone acts as a selective antagonist of dopamine D3 receptors, which are primarily localized in the mesolimbic and mesocortical pathways of the brain. By blocking dopamine D3 receptors, Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone modulates dopamine neurotransmission and has been shown to reduce the activity of the mesolimbic dopamine system, which is implicated in the pathophysiology of various psychiatric disorders.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its dopamine D3 receptor antagonism, Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone has been shown to modulate the activity of other neurotransmitter systems, including serotonin and glutamate. Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone has also been shown to increase the release of acetylcholine in the prefrontal cortex, which is implicated in cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone has several advantages for lab experiments, including its high affinity and selectivity for dopamine D3 receptors, which allows for the specific targeting of this receptor subtype. Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone is also relatively stable and can be easily synthesized in high purity. However, Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone has several limitations, including its poor solubility in aqueous solutions, which can limit its use in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for the study of Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone. One area of focus is the development of more potent and selective dopamine D3 receptor antagonists, which may have improved therapeutic efficacy and reduced side effects. Another area of focus is the investigation of the potential therapeutic applications of Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone in other neurological disorders, such as Parkinson's disease and addiction. Finally, the development of novel drug delivery systems may improve the bioavailability and efficacy of Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone for clinical use.
Synthesemethoden
The synthesis of Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone involves the reaction of 3,5-dimethylbenzoyl chloride with piperazine in the presence of a base, followed by the addition of cyclopropylmethylamine. The product is then purified by recrystallization to obtain Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone in high purity.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, depression, anxiety, and Alzheimer's disease. Preclinical studies have shown that Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone has a high affinity for dopamine D3 receptors, which are implicated in the pathophysiology of these disorders. Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone has also been shown to have anxiolytic and antidepressant effects in animal models.
Eigenschaften
IUPAC Name |
cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-9-13(2)11-15(10-12)17(21)19-7-5-18(6-8-19)16(20)14-3-4-14/h9-11,14H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJVCDJEUOTAPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.